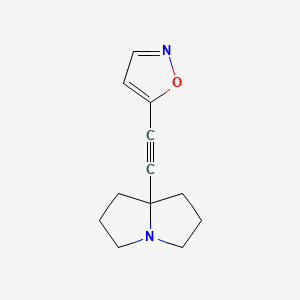
4-Isothiazolecarbonitrile, 3-chloro-5-(3-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiazolecarbonitrile, 3-chloro-5-(3-methoxyphenyl)- is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are known for their wide range of biological activities and industrial applications
Preparation Methods
The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-methoxyphenyl)- typically involves the reaction of 3-chloroisothiazole-5-carbonitrile with 3-methoxyphenyl derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of 3-chloroisothiazole-5-carbonitrile with 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like acetonitrile and temperatures around 80-90°C .
Chemical Reactions Analysis
4-Isothiazolecarbonitrile, 3-chloro-5-(3-methoxyphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as acetonitrile . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Isothiazolecarbonitrile, 3-chloro-5-(3-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-methoxyphenyl)- involves its interaction with specific molecular targets. The chloro and methoxyphenyl groups can influence its binding affinity and reactivity with enzymes and receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 4-Isothiazolecarbonitrile, 3-chloro-5-(3-methoxyphenyl)- include:
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile: This compound has a p-tolyl group instead of a methoxyphenyl group, which can affect its reactivity and applications.
3,5-Dichloroisothiazole-4-carbonitrile: This compound has two chloro groups and lacks the methoxyphenyl substitution, leading to different chemical properties and uses.
Properties
CAS No. |
647016-60-2 |
|---|---|
Molecular Formula |
C11H7ClN2OS |
Molecular Weight |
250.70 g/mol |
IUPAC Name |
3-chloro-5-(3-methoxyphenyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2OS/c1-15-8-4-2-3-7(5-8)10-9(6-13)11(12)14-16-10/h2-5H,1H3 |
InChI Key |
UXSCYAVUWFQKOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NS2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)




![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)
![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)


![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
